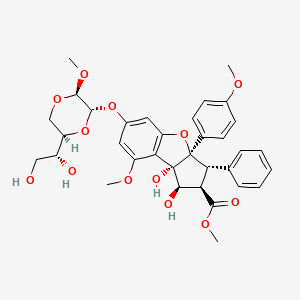![molecular formula C22H29ClF3N3O2 B610899 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride CAS No. 255893-38-0](/img/structure/B610899.png)
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNAP-8719 is a selective α1D-AR antagonist. SNAP-8719 showed better selectivity for α1D-AR, with lower binding affinity for the 5-HT1A receptor.
Applications De Recherche Scientifique
1. 3D Active Contour Segmentation in Image Analysis
- ITK-SNAP, a tool for level set segmentation, significantly improves efficiency and reliability in clinical research, particularly in neuroimaging studies such as those focusing on autism (Yushkevich et al., 2006).
2. SNAP: Single Nucleotide Polymorphism Annotation Platform
- This platform facilitates SNP finding and analysis within medical research, enhancing the study of gene relationships and variant analysis (Li et al., 2006).
3. SNAP-Tag Technology in Molecular Imaging
- SNAP-Tag technology, used for site-specific protein labeling with small molecules, allows visualization of hydrogen peroxide (H2O2) in living cells, providing insights into reactive oxygen species in cellular contexts (Srikun et al., 2010).
4. pH-Responsive Swelling in Biomaterials
- Semisynthetic network alginate polymer (SNAP) shows potential in oral delivery of therapeutics and tissue bioscaffolding, with its pH-responsive swelling properties (Chan & Neufeld, 2009).
5. Involvement of SNAP in Health Research
- Studies on SNAP involvement in various health-related research, such as heroin-assisted treatment and SNAP activism (Boyd et al., 2017).
6. Predictive Modeling in Genomics
- SNAP2, a neural network-based classifier, enhances the prediction of the effects of sequence variants, aiding personalized medicine approaches (Hecht et al., 2015).
7. Fluorogenic Probes for Protein Imaging
- Development of SNAP-Tag fluorogenic probes for wash-free fluorescence imaging in live cells, enhancing the investigation of protein dynamics (Sun et al., 2011).
8. Biomarker Research in Neurology
- Research on suspected non-Alzheimer disease pathophysiology (SNAP) to understand neurodegeneration in conditions like Alzheimer’s disease (Jack et al., 2016).
9. SNAP-25 as a Biomarker in Alzheimer’s Disease
- Investigation of SNAP-25 as a potential cerebrospinal fluid biomarker for synapse degeneration in Alzheimer’s disease (Brinkmalm et al., 2014).
10. SNAP-25 in Insulin Release
- Study on SNAP-25’s role in the fusion of secretory granules and insulin release in pancreatic B cells (Sadoul et al., 1995).
Propriétés
Numéro CAS |
255893-38-0 |
|---|---|
Formule moléculaire |
C22H29ClF3N3O2 |
Poids moléculaire |
459.94 |
Nom IUPAC |
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C22H28F3N3O2.ClH/c1-15(28-20(29)12-22(13-21(28)30)4-2-3-5-22)14-26-6-8-27(9-7-26)19-11-17(24)16(23)10-18(19)25;/h10-11,15H,2-9,12-14H2,1H3;1H |
Clé InChI |
RCZNKGIWVMAQHC-XFULWGLBSA-N |
SMILES |
CC(CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SNAP-8719; SNAP 8719; SNAP8719. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



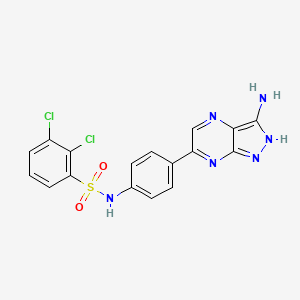
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)
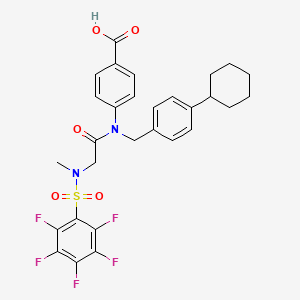
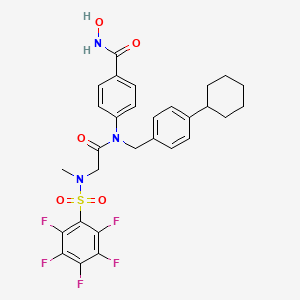
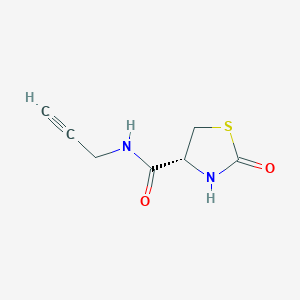

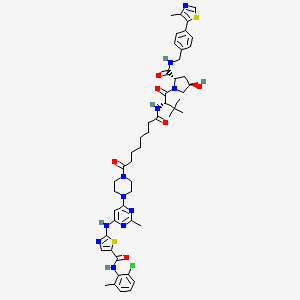
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
